molecular formula C16H15ClN2O2 B4387411 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4387411
M. Wt: 302.75 g/mol
InChI Key: VHRVCAQAYVSOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, also known as CMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMOB is a benzamide derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, studies have shown that 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide also inhibits the expression of various proteins that are involved in cell proliferation and survival. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has several biochemical and physiological effects. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a critical role in inflammation and pain, while MMPs are enzymes that are involved in tissue remodeling and cancer metastasis. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to induce cell cycle arrest and inhibit cell migration in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its potent anti-cancer properties. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to have anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for the treatment of inflammation and pain. However, one of the limitations of using 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. One potential area of research is the development of new drugs based on the structure of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. Researchers could modify the structure of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide to improve its solubility and potency, making it a more effective drug for cancer treatment and other applications. Additionally, further studies could be conducted to explore the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide and its effects on various cell signaling pathways. Finally, studies could be conducted to explore the potential use of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves a multistep process, and it has been extensively studied for its potential use in cancer treatment, inflammation, and pain management. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide and its potential applications in various diseases.

Scientific Research Applications

4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

4-chloro-N-[2-(4-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-2-8-14(9-3-11)19-15(20)10-18-16(21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRVCAQAYVSOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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